i-Cholesteryl methyl ether
Description
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Structure
2D Structure
Properties
Molecular Formula |
C28H48O |
|---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(5R)-8-methoxy-2,15-dimethyl-14-(6-methylheptan-2-yl)pentacyclo[8.7.0.02,7.05,7.011,15]heptadecane |
InChI |
InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-10-11-23-21-16-25(29-6)28-17-20(28)12-15-27(28,5)24(21)13-14-26(22,23)4/h18-25H,7-17H2,1-6H3/t19?,20-,21?,22?,23?,24?,25?,26?,27?,28?/m1/s1 |
InChI Key |
DSVYQBSADVVKNY-IZOIPNAJSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CC[C@@H]4C5)C)OC)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)OC)C |
Origin of Product |
United States |
Contextualization of I Steroid Chemistry Within Sterol Research
Sterols are a crucial class of lipids, with cholesterol being a primary example in animal cells, playing a vital role in maintaining the structure and fluidity of cell membranes. wikipedia.org The field of sterol research has expanded significantly from focusing on mammalian steroids to investigating sterols from various sources like fungi, insects, and plants, which often possess unique side-chain modifications. nih.gov This diversification has been driven by the development of advanced analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), which allow for the detailed analysis of complex sterol mixtures and the synthesis of specific stereoisomers. nih.gov
Within this broader context, i-steroid chemistry represents a specialized area of study. The "i-" prefix denotes a rearranged steroid structure, specifically the formation of a 3α,5α-cyclo-6β-ol system. This structural modification leads to unique chemical properties and reactivity compared to the parent sterol. The i-steroid route has been utilized in the synthesis of various steroid derivatives, including oxidized sterols for diagnostic applications. researchgate.net
Historical Development and Early Discoveries of Cholesteryl Ethers
The history of cholesterol research dates back to the late 18th and early 19th centuries with its initial discovery and isolation. gerli.com The fundamental structure of cholesterol was elucidated through the work of numerous scientists in the early 20th century. gerli.com The study of cholesteryl esters, where a fatty acid is attached to the hydroxyl group of cholesterol, began as early as 1861 with observations of their unique liquid crystalline properties. icmp.lviv.uamdpi.com These early discoveries laid the groundwork for understanding the diverse forms and functions of cholesterol derivatives.
The synthesis and study of cholesteryl ethers, where an alkyl group is attached to the hydroxyl group via an ether linkage, followed the growing understanding of cholesterol's reactivity. cymitquimica.com Early research in the mid-20th century explored the formation and properties of these ethers, including i-cholesteryl methyl ether. nih.govacs.org These investigations were crucial in establishing the fundamental chemistry of these compounds and their distinct characteristics compared to both cholesterol and cholesteryl esters. cymitquimica.comnih.gov
Significance of I Cholesteryl Methyl Ether As a Unique Steroid Derivative for Research
i-Cholesteryl methyl ether, also known as 6β-methoxy-3α,5α-cyclocholestane, is a distinctive steroid derivative due to its i-steroid configuration. scbt.com This structure imparts specific chemical properties that make it a valuable tool in various research areas. Its primary applications are found in membrane biophysics, lipid biochemistry, and pharmaceutical research. pubcompare.ai
The unique structure of this compound allows it to serve as a valuable tool for investigating membrane fluidity and the formation of lipid rafts. pubcompare.ai Furthermore, its chemical reactivity makes it a useful starting material in the synthesis of other important molecules. For instance, it is used in the preparation of isotopically labeled cholesterol, which is essential for detailed studies of cholesterol's behavior in biological systems. researchgate.netkuleuven.beresearchgate.net
Scope and Academic Importance of Investigating I Cholesteryl Methyl Ether
Classical Synthetic Pathways to this compound
Traditional methods for preparing this compound have historically relied on the reactions of cholesteryl esters and halides under specific, often basic, conditions. These pathways leverage the inherent reactivity of the steroid nucleus to induce the characteristic rearrangement to the i-steroid structure.
Synthesis from Cholesteryl p-Toluenesulfonate and Related Esters
A well-established method for the synthesis of cholesteryl alkyl ethers, including the methyl ether, involves the alcoholysis of cholesteryl p-toluenesulfonate. nih.gov This approach has been noted to be superior to the etherification of sodium or potassium cholesterylate with alkyl halides, particularly for more complex alkyl groups. nih.gov The reaction of cholesteryl p-toluenesulfonate with an alcohol, such as methanol (B129727), can lead to the formation of the corresponding ether. lookchem.com
The presence of a base, like potassium acetate (B1210297), is crucial in directing the reaction towards the formation of the dextrorotatory this compound. lookchem.com Without the base, the reaction tends to produce the normal, levorotatory cholesteryl methyl ether. lookchem.com This highlights the critical role of the reaction medium in controlling the stereochemical outcome.
A process has also been described where phytosteryl tosylate is reacted to form phytosteryl i-methyl ether, which is a mixture of stigmasteryl-i-methyl ether, sitosteryl-i-methyl ether, and campesteryl-i-methylether. google.com This demonstrates the applicability of the methodology to a range of sterol starting materials.
Table 1: Synthesis of Cholesteryl Ethers from Cholesteryl p-Toluenesulfonate
| Starting Material | Reagents | Product | Key Observation | Reference |
|---|---|---|---|---|
| Cholesteryl p-toluenesulfonate | Methanol | Normal cholesteryl methyl ether | Levorotatory product formed in the absence of base. | lookchem.com |
| Cholesteryl p-toluenesulfonate | Methanol, Potassium Acetate | This compound | Dextrorotatory isomer formed in the presence of base. | lookchem.com |
Formation from Cholesteryl Halides under Specific Conditions
Similar to the tosylates, cholesteryl halides can serve as precursors to this compound. When cholesteryl chloride or bromide is heated with an alcohol in the presence of potassium acetate, the dextrorotatory i-ether is produced. lookchem.com In the absence of the acetate salt, the reaction yields the normal levorotatory ether. lookchem.com It has been proposed that the i-ethers are the initial products, which can then be converted to the normal ethers by the acid generated during the reaction. lookchem.com
An improved synthesis of 3β-cholesteryl halides has been developed using 3β-cholesteryl methanesulfonate (B1217627) and tetrabutylammonium (B224687) halides in the presence of BF3·Et2O, which proceeds through i-steroid and retro-i-steroid rearrangements. researchgate.net This further underscores the importance of the i-steroid intermediate in the chemistry of cholesterol derivatives.
Influence of Reaction Conditions on Isomer Formation
The formation of either the normal cholesteryl ether or the rearranged i-cholesteryl ether is highly dependent on the reaction conditions. The key determinant is often the presence or absence of a base, such as potassium acetate. lookchem.com
In the absence of a base: The reaction of cholesteryl p-toluenesulfonate or cholesteryl halides with an alcohol typically yields the corresponding normal, levorotatory cholesteryl ether. lookchem.com
In the presence of a base: The addition of a salt like potassium acetate favors the formation of the isomeric, dextrorotatory i-cholesteryl ether. lookchem.com
This suggests a mechanistic dichotomy where the reaction pathway is steered towards either direct substitution or a rearrangement-substitution sequence based on the reaction environment. The i-ether can be converted to the normal ether by treatment with acid, lending support to the idea that the i-steroid is a kinetically favored intermediate under certain conditions. lookchem.com
Advanced Synthetic Approaches to this compound
More recent synthetic strategies have focused on the development of catalytic and highly selective methods for the preparation of this compound and related compounds. These approaches aim to improve efficiency, and regio- and stereocontrol.
Catalyst-Mediated Etherification Reactions
Catalysts play a significant role in modern etherification reactions. For instance, the hydrolysis of this compound to cholesterol can be efficiently catalyzed by trifluoromethanesulfonic acid. researchgate.net While this is the reverse reaction, it highlights the utility of strong acid catalysts in manipulating the i-steroid system.
In a synthetic route starting from diosgenin, the formation of cholesterol-3-methyl ether is a key step, which is subsequently converted to cholesterol. google.com This multi-step synthesis involves the use of various reagents, including zinc and sodium iodide for the reduction of a sulfonate intermediate. google.com
A process involving a Grignard reaction with isopentyl bromide in the presence of a CuBr·Me2S catalyst is used to obtain this compound from a pregnane (B1235032) derivative. google.com This demonstrates the use of organometallic catalysis in the construction of the cholesterol side chain and the formation of the i-ether.
Regio- and Stereoselective Synthesis of i-Steroid Ethers
The control of regio- and stereoselectivity is a paramount goal in steroid synthesis. An efficient Sc(OTf)3-catalyzed steroidation reaction using steroidal trichloroacetimidates as donors has been developed. chinesechemsoc.org This method allows for the formation of steroid chimeras with excellent regio- and diastereocontrol. chinesechemsoc.org The mechanism is proposed to involve a controlled retro-i-steroid rearrangement of a kinetically favored C-6 i-steroid intermediate. chinesechemsoc.org
Enzyme-catalyzed reactions also offer a high degree of selectivity. Cytochrome P450 enzymes, for example, have been explored for the regio- and stereoselective hydroxylation of steroids. frontiersin.orgnih.gov While not a direct synthesis of this compound, this highlights the potential of biocatalysis in achieving highly specific transformations of the steroid skeleton, which could be adapted for ether synthesis.
Table 2: Advanced and Catalytic Methods in Steroid Ether Synthesis
| Reaction Type | Catalyst/Reagent | Substrate | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Hydrolysis | Trifluoromethanesulfonic acid | This compound | Cholesterol | Efficient acid-catalyzed cleavage of the i-ether. | researchgate.net |
| Grignard Reaction | CuBr·Me2S | (20S)-6-methoxy-20-(p-toluene sulfonoxy methyl)-3α,5-cyclo-5α-pregnane | This compound | Organometallic catalysis for side-chain construction. | google.com |
| Steroidation | Sc(OTf)3 | Steroidal trichloroacetimidates | Steroid chimeras | Controlled retro-i-steroid rearrangement. | chinesechemsoc.org |
Preparation of Isotopically Labeled this compound
The synthesis of isotopically labeled versions of this compound and its derivatives is crucial for a variety of scientific investigations, including the elucidation of reaction mechanisms and the analysis of metabolic and fragmentation pathways. The introduction of heavy isotopes such as oxygen-18 (¹⁸O), oxygen-17 (¹⁷O), and deuterium (B1214612) (²H or D) provides a powerful tool for tracing the fate of atoms and molecular fragments.
The primary application for oxygen isotope labeling in the context of this compound has been to study the mechanism of its hydrolysis back to cholesterol. This is typically achieved not by directly synthesizing labeled this compound, but by using it as a precursor for the synthesis of isotopically labeled cholesterol.
The established method involves the acid-catalyzed reaction of this compound with water enriched with ¹⁷O or ¹⁸O (H₂¹⁷O or H₂¹⁸O). worktribe.comresearchgate.net This reaction cleaves the methyl ether and incorporates the heavy oxygen isotope into the 3β-hydroxyl group of the resulting cholesterol molecule.
Key findings from these mechanistic studies include:
Catalyst Efficiency : Strong acids are required to catalyze the hydrolysis. Trifluoromethanesulfonic acid has been shown to be highly effective, leading to optimal yields of the labeled cholesterol. worktribe.comnih.gov Tetrafluoroboric acid is also a viable catalyst, though it generally results in lower reaction yields. worktribe.comnih.gov
Reaction Conditions : The reaction is typically carried out in a solvent such as 1,4-dioxane (B91453) at room temperature. worktribe.comresearchgate.net The use of minimal amounts of isotopically enriched water is a key consideration for cost-effectiveness, with an isotopic enrichment in the final cholesterol product greater than 90% of that of the water used. worktribe.com
Byproducts : The reaction is not perfectly selective, and several byproducts can form. These include dicholesteryl ether, the starting material's isomer methyl cholesteryl ether, and various olefins resulting from elimination reactions. worktribe.comresearchgate.net The choice of solvent can also influence byproduct formation; for instance, using tetrahydrofuran (B95107) can lead to the formation of cholesteryl ethers from the solvent itself. worktribe.comnih.gov
The ability to synthesize ¹⁷O-labeled cholesterol is particularly significant for nuclear magnetic resonance (NMR) spectroscopy studies, as ¹⁷O is a quadrupolar nucleus whose NMR properties are sensitive to its local environment, such as hydrogen bonding. researchgate.net
Deuterium labeling is an indispensable technique for elucidating the fragmentation pathways of molecules in mass spectrometry. By comparing the mass spectrum of an unlabeled compound with its deuterated analogue, the number of deuterium atoms in each fragment ion can be determined. This information allows for the precise assignment of fragment structures, which is often impossible from the mass-to-charge ratio alone.
While specific literature detailing the direct synthesis of deuterated this compound for this purpose is scarce, a logical synthetic approach would be to start from a deuterated cholesterol precursor. For example, cholesterol can be deuterated at various specific positions through established multi-step synthetic sequences. nih.gov This specifically labeled cholesterol could then be converted to its corresponding tosylate derivative. Subsequent solvolysis of the deuterated cholesteryl tosylate in methanol would yield the desired deuterated this compound.
For instance, if a deuterium atom is introduced at the C-4 position of cholesterol, the resulting deuterated this compound would allow researchers to track the fate of this position during mass spectrometric fragmentation. Upon ionization, if a fragment ion retains the deuterium label, it confirms that the C-4 position is part of that fragment. Conversely, the absence of the label in a fragment would indicate that the C-4 position has been lost. This strategy provides definitive evidence for proposed fragmentation mechanisms.
The general importance of deuterium labeling in steroid analysis is well-documented. It has been used to:
Distinguish between natural and synthetic steroids in metabolic studies. nih.gov
Measure kinetic isotope effects to probe enzymatic reaction mechanisms. nih.gov
Serve as internal standards for quantitative mass spectrometry-based assays. nih.gov
Comparison of Synthetic Yields and Selectivity across Different Methods
The synthesis of this compound is most classically achieved through the solvolysis of a cholesteryl derivative with a good leaving group, such as tosylate, in methanol. The reaction proceeds via a homoallylic participation of the C5-C6 double bond, leading to the formation of the characteristic 3,5-cyclo (i-steroid) structure. However, the yield and selectivity of this and other related reactions can vary significantly depending on the specific substrates, reagents, and conditions employed.
The table below summarizes findings on the yields of this compound and related compounds from various synthetic approaches.
| Starting Material | Reagent(s) | Product(s) | Yield | Notes on Selectivity and Byproducts | Reference(s) |
| Cholesteryl Tosylate | Methanol | This compound | Not specified | The reaction is a classic example of i-steroid formation via solvolysis. | cdnsciencepub.comchempedia.info |
| This compound | H₂O, Trifluoromethanesulfonic acid, 1,4-Dioxane | Cholesterol | High | Byproducts include dicholesteryl ether, methyl cholesteryl ether, and elimination products. | worktribe.comnih.gov |
| This compound | H₂O, Tetrafluoroboric acid, 1,4-Dioxane | Cholesterol | Lower than with TfOH | Byproducts are similar to the trifluoromethanesulfonic acid-catalyzed reaction. | worktribe.comnih.gov |
| Cholesterol | Methyl iodide, KOH | Cholesteryl methyl ether | 95% | This method produces the isomeric 3β-methoxy-cholest-5-ene, not the i-steroid. It demonstrates high efficiency for simple etherification. | niscpr.res.in |
| Diosgenin | Multi-step synthesis including methylation | Cholesterol methyl ether | High | This is part of a longer synthetic route to cholesterol, where the methyl ether is a key intermediate. | google.com |
| Cholesteryl Oleate | HCl, Methanol, Toluene (100°C) | Methyl oleate | Not specified for ether | Cholesteryl methyl ether is formed as a significant byproduct (artifact) under these transesterification conditions. | nih.gov |
From the available data, it is evident that the formation of this compound is a specific outcome of the solvolysis of 3β-substituted cholesteryl systems with anchimeric assistance. The selectivity of these reactions is often imperfect, leading to mixtures of products. For instance, the acid-catalyzed hydrolysis of this compound back to cholesterol demonstrates that the reaction can also lead to the isomeric cholesteryl methyl ether and etherification products involving two cholesterol molecules. worktribe.com This highlights the reversible nature of the system and the competing reaction pathways available to the intermediate carbocation.
In contrast, direct etherification of the cholesterol 3β-hydroxyl group using methods like the Williamson ether synthesis (e.g., with methyl iodide and a base) yields the standard cholesteryl methyl ether with high efficiency and does not produce the rearranged i-steroid structure. niscpr.res.in
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For this compound, a combination of 1D and 2D NMR experiments provides a complete picture of its atomic connectivity and stereochemistry.
The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The most distinguishing features are the signals corresponding to the protons of the cyclopropane (B1198618) ring and the methoxy (B1213986) group.
The protons on the 3α,5-cyclo system are expected to appear in the upfield region of the spectrum, a characteristic of cyclopropyl (B3062369) protons, due to the magnetic anisotropy of the three-membered ring. The proton at C-6, being attached to a carbon bearing the electron-withdrawing methoxy group, would resonate further downfield. The sharp singlet for the three methoxy protons is a key identifier, typically appearing around 3.3 ppm. The remaining protons of the steroidal skeleton and the side chain would appear in their expected regions, though with shifts influenced by the unique geometry of the i-steroid structure. nih.govrsc.org
Table 1: Illustrative ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Illustrative Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | ~0.6 | m |
| H-4 | ~0.4 | m |
| H-6 | ~2.7 | t |
| -OCH₃ | ~3.3 | s |
| H-18 | ~0.7 | s |
| H-19 | ~1.0 | s |
| H-21 | ~0.9 | d |
Note: This table is illustrative. Actual chemical shifts can vary based on solvent and experimental conditions.
The ¹³C NMR spectrum is crucial for mapping the carbon framework of the molecule. cdnsciencepub.com The spectrum of this compound would display 28 distinct signals, corresponding to its molecular formula C₂₈H₄₈O. scbt.com
Key signals include the carbon of the methoxy group (-OCH₃) resonating around 56 ppm. The C-6 carbon, bonded to the oxygen, would be found significantly downfield (around 80 ppm). The carbons of the cyclopropane ring (C-3, C-4, C-5) would exhibit characteristic upfield shifts compared to their positions in cholesterol. Specifically, the quaternary C-5 would be highly shielded. The remaining signals for the steroid nucleus and side chain provide a complete carbon fingerprint of the molecule. researchgate.netmdpi.comnih.gov
Table 2: Illustrative ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Illustrative Chemical Shift (δ, ppm) |
|---|---|
| C-3 | ~22 |
| C-4 | ~13 |
| C-5 | ~24 |
| C-6 | ~80 |
| -OCH₃ | ~56 |
| C-10 | ~35 |
| C-13 | ~43 |
| C-18 | ~12 |
Note: This table is illustrative. Actual chemical shifts can vary based on solvent and experimental conditions. acs.orgcarlroth.com
While 1D NMR provides essential data, 2D NMR experiments are indispensable for assembling the complete molecular puzzle by establishing through-bond and through-space correlations. researchgate.netscience.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of adjacent protons within the spin system. For this compound, COSY would confirm the connectivity within the side chain and through the steroid ring system, helping to assign the complex, overlapping multiplets. plos.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. figshare.com This experiment definitively links the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum, providing a robust framework of C-H bonds.
Table 3: Expected Key 2D NMR Correlations for Structural Confirmation
| Experiment | Key Correlation From | Key Correlation To | Structural Information Confirmed |
|---|---|---|---|
| COSY | H-6 | H-7 | Connectivity at the B-ring |
| HSQC | ~3.3 ppm (s) | ~56 ppm | Assignment of the -OCH₃ group |
| HMBC | -OCH₃ protons | C-6 | Location of the methoxy group |
¹⁷O NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, provides direct insight into the chemical environment of the oxygen atom. oup.comtaylorfrancis.com In this compound, the ether oxygen is the sole oxygen atom. Its ¹⁷O chemical shift is highly sensitive to its electronic environment. iaea.orgtaylorfrancis.com Studies on ethers have shown that the ¹⁷O resonance provides valuable information on effects such as conformation and intermolecular interactions like hydrogen bonding. nih.gov For this compound, ¹⁷O NMR can be used to study its hydrolysis back to cholesterol, a reaction where it serves as a common starting material for isotopic labeling studies. researchgate.netresearchgate.net The change in the ¹⁷O chemical shift from an ether environment to a hydroxyl environment would allow for direct monitoring of the reaction progress.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns.
In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the compound. libretexts.orgcore.ac.uk
For this compound (C₂₈H₄₈O), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 400. nih.gov The fragmentation pattern is expected to show characteristic losses associated with the methoxy group and the steroidal framework. nih.gov
Common fragmentation pathways for sterol ethers include:
Loss of a methoxy radical: A peak at m/z 369 ([M - •OCH₃]⁺) resulting from the cleavage of the C6-O bond.
Loss of methanol: A prominent peak at m/z 368 ([M - CH₃OH]⁺) is expected, arising from the elimination of methanol. This is a very common fragmentation for methyl ethers.
Cleavage of the sterol rings and side chain: Like other sterols, characteristic fragmentation of the A, B, C, and D rings and the aliphatic side chain would produce a complex pattern of lower mass ions, helping to confirm the underlying cholestane (B1235564) skeleton. nih.govresearchgate.netresearchgate.net
Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Ion Identity | Interpretation |
|---|---|---|
| 400 | [M]⁺ | Molecular Ion |
| 385 | [M - CH₃]⁺ | Loss of a methyl radical |
| 369 | [M - •OCH₃]⁺ | Loss of the methoxy radical |
| 368 | [M - CH₃OH]⁺ | Loss of a molecule of methanol |
| 287 | [M - Side Chain]⁺ | Cleavage of the C17-C20 bond |
Note: This table presents predicted fragmentation based on the known structure and general fragmentation rules for sterol ethers.
Compound Names
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6β-Methoxy-3α,5-cyclocholestane |
| Cholesterol |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the exact elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, with a nominal mass of 400, HRMS can distinguish its molecular ion from other ions that might have the same nominal mass but different elemental compositions.
The molecular formula of this compound is C₂₈H₄₈O. scbt.com Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated. An HRMS instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, can measure this mass with precision in the parts-per-million (ppm) range, thereby confirming the elemental composition and distinguishing it from potential isobaric interferences. nih.govbiorxiv.orgresearchgate.net
Table 1: Theoretical HRMS Data for this compound (C₂₈H₄₈O)
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M]+ | C₂₈H₄₈O | 400.3705 |
| [M+H]+ | C₂₈H₄₉O | 401.3783 |
| [M+Na]+ | C₂₈H₄₈ONa | 423.3603 |
Data is calculated based on elemental masses and represents theoretical values for HRMS analysis.
Thermochemolysis-Gas Chromatography-Mass Spectrometry (TMAH-GC-MS) for Ether Derivatization Analysis
Thermochemolysis with tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) is an analytical technique used for the rapid derivatization of polar molecules, such as sterols, to make them suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.govnih.gov The process involves simultaneous hydrolysis and methylation, converting hydroxyl groups into methyl ethers. csic.esnasa.gov
When analyzing a sample containing cholesterol using TMAH-GC-MS, the cholesterol is converted into its methyl ether derivative, which is structurally identical to this compound. nih.govresearchgate.net Therefore, the data obtained from such an analysis provides direct insight into the GC retention behavior and mass spectrometric fragmentation of this compound. This technique is particularly useful for analyzing sterols in complex matrices like sediments, as it efficiently breaks ester and ether bonds to release the core sterol as its methylated derivative. nih.govnasa.gov The mass spectra of sterol methyl ethers produced via TMAH show characteristic fragmentation patterns that aid in their identification. nih.govnih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's chemical bonds. These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy is sensitive to vibrations that alter its polarizability. edinst.commdpi.com
The vibrational spectrum of this compound is dominated by the features of the large cholesteryl framework, with key differences from cholesterol appearing in the region associated with the C-O bond. The hydroxyl (-OH) stretching and bending vibrations present in cholesterol's spectrum are absent in this compound. researchgate.net Instead, new bands corresponding to the C-O-C ether linkage appear. The asymmetric C-O-C stretching vibration typically gives rise to a strong, characteristic absorption band in the IR spectrum, usually in the 1150-1085 cm⁻¹ region. The symmetric stretch is often weaker in the IR spectrum but may be more prominent in the Raman spectrum. The remaining bands, such as C-H stretching, bending, and rocking modes, as well as the vibrations of the steroid skeleton, are expected to be very similar to those reported for cholesterol. researchgate.net
Table 3: Key Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique |
|---|---|---|
| ~2950-2850 | C-H stretching (methyl, methylene) | IR, Raman |
| ~1465, ~1380 | C-H bending (methyl, methylene) | IR, Raman |
| ~1100 | C-O-C asymmetric stretching | Strong in IR |
| Not specified | C-O-C symmetric stretching | Typically weak in IR, stronger in Raman |
| ~1670 | C=C stretching (in cholest-5-ene) | IR, Raman |
Assignments are based on typical functional group frequencies and data from related compounds like cholesterol. researchgate.netresearchgate.net
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
Crystallographic Data for this compound and Related Structures
Table 4: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | koreascience.kr |
| Space Group | P2₁ | koreascience.kr |
| a | 11.740 (8) Å | koreascience.kr |
| b | 7.576 (5) Å | koreascience.kr |
| c | 15.492 (10) Å | koreascience.kr |
| β | 110.39 (5)° | koreascience.kr |
| Volume (V) | 1289.8 (1) ų (recalculated) | koreascience.kr |
| Z (molecules/unit cell) | 2 | koreascience.kr |
Data from the Bulletin of the Korean Chemical Society. koreascience.kr
Comparison of Solution and Solid-State Conformations
The conformation of a molecule can differ between the highly ordered solid state (crystal lattice) and the dynamic environment of a solution. For this compound, the tetracyclic steroid nucleus is a rigid scaffold that is not expected to undergo significant conformational changes. core.ac.uk Its conformation in solution will be very similar to that observed in the crystal structure.
However, conformational flexibility exists in two main areas: the C17 alkyl side chain and the C3 methoxy group. In the solid state, the side chain adopts a single, low-energy conformation to optimize crystal packing. nih.gov In solution, this chain is flexible and can rotate around its C-C single bonds, leading to an equilibrium of multiple conformations. researchgate.net Similarly, rotation is possible around the C3-O and O-CH₃ bonds of the ether linkage. While the crystal structure freezes out one specific rotational isomer, in solution, a range of orientations for the methoxy group relative to the steroid A-ring would exist. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are typically used to study these dynamic conformational equilibria in solution. iucr.org
i-Steroid Rearrangements and Solvolytic Transformations
The solvolysis of cholesterol derivatives often leads to the formation of i-steroids through a process known as the i-steroid rearrangement. This transformation is a classic example of neighboring group participation, where the Δ⁵-double bond plays a crucial role in the reaction mechanism.
Mechanism of Cyclosteroid Formation from Cholesterol Derivatives
The formation of cyclosteroids, specifically the 3α,5α-cyclocholestane system characteristic of i-steroids, from cholesterol derivatives proceeds through a well-established mechanism involving anchimeric assistance from the C5-C6 double bond. When a cholesterol molecule with a good leaving group at the 3β-position, such as a tosylate or mesylate, is subjected to solvolysis, the departure of the leaving group is assisted by the electrons of the adjacent double bond.
This participation of the homoallylic alkene leads to the formation of a non-classical carbocation. nih.gov This intermediate is a resonance-stabilized species where the positive charge is delocalized between the C3 and C6 positions. oregonstate.edu The formation of this bridged cation, often referred to as the i-steroid cation or homoallylic cation, is a key step in the rearrangement. oregonstate.edu This process ensures that subsequent reactions can proceed with retention of configuration at the C3 position. nih.gov
Carbocationic Intermediates and Their Stabilization in Steroid Rearrangements
Carbocations are pivotal intermediates in a vast array of organic reactions, and their stability dictates the course of these transformations. nih.govnumberanalytics.com In the context of steroid rearrangements, the stability of the carbocationic intermediates is influenced by several factors, including hyperconjugation, resonance, and the presence of adjacent atoms with lone pairs. leah4sci.commasterorganicchemistry.com
The i-steroid cation is stabilized by the delocalization of the positive charge across the C3 and C6 positions, a form of resonance stabilization. oregonstate.edu The stability of this non-classical carbocation is a driving force for the i-steroid rearrangement. numberanalytics.com In more general steroid rearrangements, carbocations can be stabilized by the migration of hydride or alkyl groups to form more stable carbocations, for instance, a shift from a secondary to a more stable tertiary carbocation. numberanalytics.com The presence of heteroatoms like oxygen can also stabilize an adjacent carbocation through resonance, where the lone pair of electrons on the oxygen can be shared with the electron-deficient carbon. organicchemistrytutor.com
Regio- and Stereoselectivity of Nucleophilic Attack on i-Steroid Cations
The subsequent reaction of the i-steroid cation with a nucleophile is highly regio- and stereoselective. The nucleophile preferentially attacks the C6 position of the steroid nucleus. nih.gov This regioselectivity is attributed to the greater contribution of the C6 carbon to the positive charge of the hybrid cation and the faster rate of reaction at this position. nih.gov
The attack of the nucleophile occurs from the β-face of the steroid, leading to the formation of a 6β-substituted-3α,5-cyclosteroid. nih.govrsc.org This stereospecificity is a direct consequence of the structure of the bridged i-steroid cation, where the α-face is sterically hindered by the cyclopropane ring. nih.gov The resulting product, such as this compound, therefore has a characteristic 3α,5α-cyclo-6β-methoxy configuration.
Hydrolysis and Regeneration of Cholesterol
The hydrolysis of this compound to regenerate cholesterol is a synthetically useful transformation. This process involves the acid-catalyzed cleavage of the ether linkage and the concomitant opening of the cyclopropane ring.
Acid-Catalyzed Hydrolysis Mechanisms of this compound
The acid-catalyzed hydrolysis of this compound proceeds via protonation of the ether oxygen, which makes the methoxy group a better leaving group. researchgate.netmasterorganicchemistry.com The departure of methanol is assisted by the cyclopropane ring, leading to the reformation of the i-steroid cation. This cation is then attacked by a water molecule. The reaction is typically carried out in the presence of a strong acid catalyst such as trifluoromethanesulfonic acid or p-toluenesulfonic acid in a suitable solvent like dioxane. researchgate.netresearchgate.net
The mechanism for the acid-catalyzed hydrolysis of ethers generally involves the protonation of the ether oxygen, followed by either an SN1 or SN2 type cleavage. masterorganicchemistry.com In the case of this compound, the reaction proceeds through the stable i-steroid carbocation, characteristic of an SN1-like pathway.
Optimization of Conditions for Quantitative Cholesterol Recovery
The quantitative regeneration of cholesterol from this compound requires careful optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts.
Research has shown that the choice of acid catalyst and solvent system significantly impacts the efficiency of the hydrolysis. One study found that using trifluoromethanesulfonic acid as a catalyst in 1,4-dioxane at room temperature with 5 equivalents of water gave optimal yields for the synthesis of isotopically labeled cholesterol from this compound. researchgate.net Another protocol describes the hydrolysis using catalytic amounts of p-toluenesulfonic acid in aqueous dioxane at elevated temperatures. organicchemistrytutor.com Byproducts from these reactions can include dicholesteryl ether and products arising from elimination reactions. researchgate.net
| Catalyst | Solvent | Temperature | Time | Yield of Cholesterol | Reference |
| Trifluoromethanesulfonic acid | 1,4-Dioxane/Water | Room Temperature | 5 h | High (exact % not specified) | researchgate.net |
| p-Toluenesulfonic acid (catalytic) | Aqueous Dioxane (9:1) | 80 °C | ~3 h | 93% | organicchemistrytutor.com |
Table 1. Conditions for the Acid-Catalyzed Hydrolysis of this compound to Cholesterol.
Isomerization and Epimerization Processes
The unique tricyclic structure of this compound, also known as 6β-methoxy-3α,5α-cyclocholestane, confers significant reactivity, leading to various isomerization and epimerization reactions. rsc.orgscbt.comcymitquimica.com These transformations typically involve the cleavage of the strained cyclopropane ring to form more stable cholesteryl derivatives.
Electrochemical Oxidation-Induced Isomerization Pathways
The isomerization of i-cholesteryl ethers can be induced electrochemically. researchgate.net While i-cholesteryl alkyl ethers are effective donors of the cholesterol moiety in the electrochemical synthesis of glycoconjugates, this reaction is often accompanied by a notable isomerization side reaction. researchgate.netnih.gov The electrochemical oxidation of this compound in the presence of a sugar alcohol like 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose yields not only the desired cholesterol glycoconjugate but also a significant amount of the isomerized product, cholesteryl methyl ether. researchgate.net
The likely mechanism for this electrochemical isomerization involves the initial cleavage of the carbon-oxygen bond at the C-6 position in an intermediate radical-cation, which is generated upon electrochemical oxidation. researchgate.net This leads to the formation of a mesomerically stabilized homoallylic carbocation. A proposed pathway suggests the formation of disteroidal oxonium ions, which facilitates the transfer of the alkyl group from the C-6 to the C-3 oxygen, resulting in the formation of the corresponding 3-O-alkyl cholesterol isomer. researchgate.net It has been demonstrated that without electrochemical activation, this isomerization does not occur under the same reaction conditions. researchgate.net
The table below summarizes the product yields from the electrochemical oxidation of various i-cholesteryl ethers, highlighting the prevalence of the isomerization pathway.
Table 1: Product Yields from Electrochemical Oxidation of i-Cholesteryl Ethers
| i-Cholesteryl Ether Derivative | Glycoconjugate Yield (%) | Isomerization Product Yield (%) |
|---|---|---|
| i-Cholesterol (B1253834) (6a) | 47 | 8 (Cholesterol) |
| This compound (6b) | 40 | 24 |
| i-Cholesteryl ethyl ether (6c) | 51 | 30 |
| i-Cholesteryl isopropyl ether (6d) | 41 | 45 |
Data sourced from Tomkiel et al. researchgate.net
Stereochemical Course of Isomerization Reactions
The isomerization of i-cholesteryl derivatives to the normal cholesterol series is a well-documented process, often catalyzed by acids. lookchem.comgoogle.comgoogle.com For instance, this compound can be hydrolyzed in aqueous dioxane with a catalytic amount of p-toluenesulfonic acid (PTSA) to yield cholesterol. google.comgoogle.comresearchgate.net Similarly, i-cholesteryl acetate is converted to cholesteryl acetate when heated in acetic acid with a few drops of sulfuric acid. lookchem.com
The stereochemistry of these reactions is dictated by the high reactivity of the 3α,5α-cyclo system. rsc.org The 6β-substituted derivatives, such as this compound, are particularly reactive. researchgate.net Solvolysis and acid-catalyzed isomerization of 3,5-cyclocholestan-6-yl derivatives proceed through a common intermediate, a non-classical homoallylic carbocation. researchgate.net The high reactivity of the 6β-derivatives compared to their 6α-counterparts is a notable feature; for example, in solvolysis reactions, 3,5-cyclocholestan-6β-yl chloride is significantly more reactive than cholesteryl chloride. researchgate.net This enhanced reactivity facilitates the rearrangement to the thermodynamically more stable cholest-5-ene (B1209259) system. The reaction involves the opening of the cyclopropane ring and the formation of the C5-C6 double bond, with the incoming nucleophile (or the original ether group) settling at the C-3β position. researchgate.net
Reactions with Specific Reagents and Chemical Probes
The reactivity of this compound is markedly different from its isomer, cholesteryl methyl ether, particularly in its reactions with electrophilic reagents like halogen acids and bromine. rsc.orgrsc.org
Differential Reactivity Towards Halogen Acids and Bromine
A key distinction between the isomeric cholesteryl methyl ethers lies in their reaction with halogen acids (HX). The dextrorotatory this compound reacts smoothly with halogen acids to form the corresponding cholesteryl halide. rsc.orgrsc.org In contrast, the lævorotatory "normal" cholesteryl methyl ether is generally unreactive under the same conditions. rsc.orgrsc.org
A similar divergence in reactivity is observed with bromine. When this compound (referred to as "cis"-cholesteryl methyl ether in older literature) reacts with bromine, the methoxy group is replaced, and the reaction yields 3,5,6-tribromocholestane. lookchem.comrsc.org This substitution occurs even when the reaction is buffered with potassium acetate, indicating that the replacement is not simply catalyzed by hydrogen bromide formed in situ. rsc.org Conversely, the normal "trans" ether reacts with bromine via addition to the double bond to form the stable 5,6-dibromide ether without cleavage of the ether linkage. rsc.org
This differential reactivity extends to other reagents as well. With nitric acid, this compound is converted into 6-nitrocholesteryl nitrate (B79036), whereas the normal ether gives 6-nitrocholesteryl methyl ether. rsc.org Furthermore, this compound can be quantitatively converted into cholesteryl acetate by refluxing with potassium or zinc acetate in acetic acid, a reaction the normal ether does not undergo. rsc.org
Table 2: Comparative Reactivity of Cholesteryl Methyl Ether Isomers
| Reagent | This compound (dextrorotatory/"cis") | Cholesteryl Methyl Ether (lævorotatory/"trans") |
|---|---|---|
| Halogen Acids (HX) | Forms cholesteryl halide rsc.orgrsc.org | No reaction rsc.orgrsc.org |
| Bromine (Br₂) | Forms 3,5,6-tribromocholestane lookchem.comrsc.org | Forms stable 5,6-dibromide ether rsc.org |
| Nitric Acid (HNO₃) | Forms 6-nitrocholesteryl nitrate rsc.org | Forms 6-nitrocholesteryl methyl ether rsc.org |
Mechanistic Studies of Exchange at the C-6 Position
The reactions of this compound are characterized by facile cleavage of the C-6-O bond, a process that has been the subject of mechanistic studies, notably by Winstein and coworkers. nasonline.orgacs.org Exchange reactions at the C-6 position are rationalized by the formation of the stabilized, non-classical homoallylic cation (also referred to as a bicyclobutonium ion) upon departure of the methoxy group. researchgate.netresearchgate.net
This intermediate cation is not a simple classical carbocation but a delocalized species with charge distributed over C-3, C-5, and C-6. It can be attacked by nucleophiles at either the C-3 or C-6 position. Attack at C-3 leads to the formation of a cholesterol derivative, while attack at C-6 results in a product with retention of the i-steroid structure. The reaction of this compound with bromine to yield tribromocholestane, for example, involves the replacement of the methoxyl group at C-6 by a bromine atom, proceeding through this cationic intermediate. lookchem.comrsc.org Similarly, the electrochemical isomerization involves a transfer of the methyl group from the C-6 oxygen to the C-3 oxygen, a process mediated by the versatile reactivity of this cation. researchgate.net
Formation of Isothiuronium (B1672626) Salts and their Mechanistic Pathways
This compound can react with thiourea (B124793) to form isothiuronium salts. dokumen.pub While specific mechanistic studies on this particular reaction are not extensively detailed in the provided literature, the pathway can be inferred from the established reactivity of the i-steroid system.
The mechanism likely involves the acid-catalyzed activation of the ether oxygen, followed by its departure as methanol. This generates the same stabilized homoallylic carbocation intermediate discussed previously. The highly nucleophilic sulfur atom of thiourea then attacks this cation. Given the nature of the intermediate, attack could theoretically occur at C-3 or C-6. However, the formation of an isothiuronium salt implies attack at the carbon skeleton to form a C-S bond, displacing the methoxy group. The resulting product is a cholesteryl isothiuronium salt, where the thiourea moiety is attached to the steroid, and the positive charge is localized on the isothiourea group. These salts are useful synthetic intermediates in their own right. nih.govresearchgate.net
Behavior in Oxidation Reactions (e.g., Ozone, Perbenzoic Acid)
This compound, also known as 3,5-cyclocholestan-6β-yl methyl ether, exhibits a notable lack of reactivity towards certain oxidizing agents, a characteristic that distinguishes it from unsaturated sterol derivatives like cholesterol. This inertness is attributed to its pentacyclic structure, which lacks a carbon-carbon double bond. rsc.orglookchem.com
Early investigations into the structure and reactivity of the isomeric ethers of cholesterol revealed that this compound is resistant to oxidation. rsc.org Research demonstrated that the compound is recovered unchanged after treatment with ozone. rsc.org Similarly, it does not react with perbenzoic acid in a chloroform solution, nor does it show a reaction with tetranitromethane, further confirming its saturated, pentacyclic nature. rsc.orglookchem.com This stability contrasts with compounds containing unsaturation, which readily undergo oxidation under these conditions. For instance, cholesterol, which possesses a C5-C6 double bond, reacts with ozone to form a variety of oxidation products. walisongo.ac.idnih.govacs.org
The resistance of this compound to these specific oxidation reactions is a key piece of evidence supporting the presence of the 3,5-cyclo bridge structure rather than a standard double bond found in cholesterol. rsc.orglookchem.com
| Reagent | Reaction Conditions | Observation | Conclusion | Reference |
|---|---|---|---|---|
| Ozone | Treatment with ozone | Compound recovered unchanged | No reaction; indicates a saturated structure | rsc.org |
| Perbenzoic Acid | In chloroform solution | Does not absorb oxygen | No reaction; consistent with the absence of a double bond | rsc.orglookchem.com |
| Tetranitromethane | In chloroform solution | No coloration produced | No reaction; supports a saturated, non-olefinic structure | rsc.org |
Formation of Methylthiomethyl Ethers via Stereospecific Pathways
The reaction of i-cholesterol and its derivatives with a mixture of dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride (B1165640) provides insight into the formation of methylthiomethyl ethers. This reaction is a notable method for generating such ethers from various alcohols. rsc.orgwikipedia.org
When i-cholesterol is subjected to these reaction conditions (DMSO and acetic anhydride at 100°C), it yields a product mixture that is identical to the one obtained from cholesterol under the same conditions. rsc.org The primary product isolated from the reaction with cholesterol is its methylthiomethyl ether. rsc.org The fact that both i-cholesterol and cholesterol produce the exact same products indicates that the reaction does not proceed via a stereospecific pathway. rsc.org
Mechanistic studies suggest that the reaction involves the formation of a common intermediate, the cholesteryl carbonium ion. rsc.org The 3,5-cyclo system of i-cholesterol readily opens under the reaction conditions to form this planar, achiral carbocation. Cholesterol also forms the same intermediate. The subsequent reaction with the sulfur-containing species (derived from DMSO) to form the methylthiomethyl ether is therefore not influenced by the initial stereochemistry of the starting alcohol (i-cholesterol vs. cholesterol). rsc.org This lack of stereospecificity, where two different stereoisomers yield the same product, is a key mechanistic finding and rules out a direct substitution pathway that would preserve the stereochemical information of the starting material. rsc.org
| Starting Material | Reagents | Key Observation | Mechanistic Implication | Reference |
|---|---|---|---|---|
| i-Cholesterol | Dimethyl sulfoxide (DMSO), Acetic Anhydride | Gives an identical product mixture to that from cholesterol. | Reaction proceeds through a common cholesteryl carbonium ion intermediate. | rsc.org |
| Cholesterol | Dimethyl sulfoxide (DMSO), Acetic Anhydride | The main product is the methylthiomethyl ether of cholesterol. | The pathway is not stereospecific. | rsc.org |
Theoretical Chemistry and Computational Studies
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. While specific DFT studies focused exclusively on i-cholesteryl methyl ether are not widely available in current literature, the principles of these methods can be outlined to show how they would be applied to elucidate its chemical behavior. For instance, the acid-catalyzed hydrolysis of this compound to form cholesterol is a known reaction whose mechanism could be thoroughly investigated using these techniques. researchgate.net
Transition State Characterization and Reaction Pathway Elucidation
The conversion of this compound to other cholesterol derivatives involves the breaking and forming of chemical bonds. Quantum chemical calculations can map out the entire potential energy surface of such a reaction. This process involves:
Locating Reactants and Products: The calculations begin by optimizing the geometries of the starting material (this compound) and the final product to find their lowest energy conformations.
Identifying Transition States: A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. Computational algorithms can precisely locate this structure. For the hydrolysis of this compound, this would likely involve the protonated ether and the approach of a water molecule.
Reaction Pathway Mapping: By calculating the intrinsic reaction coordinate (IRC), the exact path from the transition state down to the reactants and products can be traced, confirming that the identified transition state correctly connects the desired species.
The energy difference between the reactants and the transition state provides the activation energy, a critical parameter for understanding reaction kinetics.
Electronic Structure Analysis (HOMO-LUMO, Fukui Functions)
The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. nih.gov
HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the site of nucleophilic attack (electron donation), while the LUMO is the site of electrophilic attack (electron acceptance). Analysis of the spatial distribution of these orbitals on this compound would pinpoint the atoms most likely to engage in reactions. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov
Fukui Functions: Derived from conceptual DFT, Fukui functions provide a more quantitative measure of reactivity at specific atomic sites within a molecule. nih.govresearchgate.net They describe how the electron density at a particular point changes with the addition or removal of an electron. nih.gov By calculating Fukui functions, one could predict the most likely sites on this compound for nucleophilic, electrophilic, and radical attacks, offering a detailed map of its chemical reactivity. nih.gov
Prediction of Spectroscopic Properties from First Principles
Quantum chemistry allows for the ab initio (from first principles) calculation of spectroscopic properties, which is invaluable for structure confirmation and analysis. researchgate.net By solving the Schrödinger equation for the molecule, it is possible to predict various spectra:
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated with high accuracy. These predicted values can be compared with experimental data to confirm the structure of this compound and its derivatives.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities corresponding to the molecule's normal modes can be computed. sciety.org This theoretical spectrum helps in the assignment of experimental IR and Raman bands to specific molecular motions, such as C-O stretches of the ether group or vibrations within the steroid core.
An illustrative table of how predicted spectroscopic data would be presented is shown below.
| Property | Computational Method | Predicted Value (Illustrative) | Key Molecular Feature |
|---|---|---|---|
| ¹³C NMR Shift | DFT (B3LYP/6-31G) | ~80 ppm | Carbon atom of the C-O ether bond |
| ¹H NMR Shift | DFT (B3LYP/6-31G) | ~3.3 ppm | Protons on the methyl group (-OCH₃) |
| IR Frequency | DFT (B3LYP/6-31G*) | ~1100 cm⁻¹ | C-O-C asymmetric stretch |
Molecular Dynamics Simulations of this compound
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. rsc.org While specific MD studies of this compound are scarce, extensive simulations of cholesterol in various environments (e.g., in solution or embedded in lipid bilayers) provide a robust framework for predicting its behavior. nih.govacs.orgnih.govnih.gov
Conformational Dynamics in Solution and Model Systems
MD simulations can reveal the preferred shapes and motions of this compound. The molecule consists of a rigid tetracyclic steroid core and a flexible isooctyl tail. wikipedia.org
Steroid Core Rigidity: The fused ring system is conformationally restricted. Simulations would show its planar and rigid nature, which is crucial for its interactions with other molecules.
Methyl Ether Group Orientation: Unlike the hydroxyl group of cholesterol, the methoxy (B1213986) group at the 3-position is not a hydrogen bond donor. Its primary interaction with polar solvents would be as a hydrogen bond acceptor. MD simulations would characterize the rotational freedom and preferred orientation of this group relative to the steroid ring. In non-polar solvents, its interactions would be dominated by weaker van der Waals forces. rsc.org
Intermolecular Interactions and Self-Assembly Propensities
The structure of this compound suggests a propensity for self-assembly, driven by hydrophobic and van der Waals interactions. MD simulations are ideal for exploring these phenomena. acs.org
Hydrophobic Effect: In polar solvents like water or methanol (B129727), the large, non-polar steroid core and tail would drive the molecules to aggregate to minimize their contact with the solvent. rsc.org
Stacking and Packing: Simulations would likely show the rigid steroid rings stacking against each other due to favorable van der Waals forces. This is a well-known behavior for cholesterol, which leads to the formation of ordered domains in lipid membranes. nih.govresearchgate.net The absence of a hydrogen-donating headgroup would differentiate its packing from that of cholesterol, potentially leading to different crystal or liquid-crystal structures.
Role in Membranes: If inserted into a model lipid bilayer, this compound would be expected to adopt an orientation parallel to the lipid chains, similar to cholesterol. mdpi.com It would likely exhibit an ordering or condensing effect on surrounding fluid-phase lipid chains. nih.gov However, the specific interactions at the membrane-water interface would be different. Cholesterol's -OH group can form hydrogen bonds with both water and the phosphate (B84403) or carbonyl groups of lipids. nih.govnih.gov The methyl ether group can only act as a hydrogen bond acceptor, altering the local hydrogen-bonding network and potentially its specific location and tilt within the membrane. nih.govacs.org
The following table summarizes the key intermolecular forces that would be analyzed in a simulation, with expected relative strengths based on cholesterol studies.
| Interaction Type | Molecular Moiety Involved | Expected Significance in Self-Assembly |
|---|---|---|
| Van der Waals | Steroid Core, Aliphatic Tail | High (Primary driving force for stacking) |
| Hydrophobic Effect | Entire Molecule (in polar solvent) | High (Drives initial aggregation) |
| Hydrogen Bonding (Acceptor) | Ether Oxygen | Moderate (With H-bond donors like water) |
| Hydrogen Bonding (Donor) | None | N/A (Key difference from cholesterol) |
Applications in Advanced Organic Synthesis and Chemical Biology Research
i-Cholesteryl Methyl Ether as a Strategic Synthetic Intermediate
The structure of this compound, formally known as 6β-methoxy-3α,5α-cyclocholestane, makes it a versatile intermediate for the synthesis of other complex steroids. This utility is primarily derived from its function as a protected form of cholesterol and as a precursor for various steroid analogs.
Application as a Protective Group in Complex Steroid Synthesis
In the multi-step synthesis of complex steroid molecules, the protection of reactive functional groups is a critical strategy. The 3β-hydroxyl group and the Δ⁵ double bond of cholesterol are reactive sites that often require masking to allow for selective modifications elsewhere on the steroid nucleus. The formation of an "i-steroid" linkage, creating the 3α,5α-cyclo structure, serves as an effective method to protect both of these groups simultaneously.
Once the cholesterol molecule is converted to its i-steroid form (i-cholesterol), the remaining 6β-hydroxyl group can be etherified to yield this compound. This ether is stable under a variety of reaction conditions. Crucially, the protective i-steroid arrangement can be reversed. Treatment with an acid catalyst efficiently cleaves the ether and opens the cyclopropane (B1198618) ring, regenerating the parent cholesterol with its 3β-hydroxyl group and Δ⁵ double bond intact researchgate.net. This acid-catalyzed deprotection underscores the utility of the i-cholesteryl ether system as a strategic protecting group in steroid synthesis.
Precursor for the Synthesis of Novel Steroid Derivatives and Analogues
This compound is a valuable starting material for the synthesis of specifically modified steroid derivatives. One notable application is in the preparation of isotopically labeled cholesterol. By using isotopically enriched water (H₂¹⁷O or H₂¹⁸O) during the acid-catalyzed cleavage of this compound, researchers can synthesize cholesterol with ¹⁷O or ¹⁸O isotopes specifically incorporated at the 3-hydroxyl position researchgate.net. These labeled molecules are powerful tools for biophysical studies, such as using ¹⁷O solid-state NMR spectroscopy to investigate hydrogen bonding of cholesterol in lipid bilayers researchgate.net.
Contribution to Mechanistic Elucidation in Steroid Biosynthesis and Metabolism Analogues
While this compound is structurally related to intermediates in steroid metabolism, its specific application as a tool for the mechanistic elucidation of steroid biosynthesis is not extensively documented in contemporary literature. Early research from 1948 noted the formation of this compound in the context of cholesterol biosynthesis, suggesting its potential relevance as a metabolic product or intermediate under certain conditions nih.gov. However, its use as a stable analog, competitive inhibitor, or mechanistic probe to study the intricate enzymatic pathways of steroid synthesis and metabolism has not been a significant focus of modern research based on available literature.
Cholesteryl Moiety Donors in Glycoconjugate Synthesis
Sterol glycoconjugates, molecules in which a steroid is linked to a sugar, are of significant interest in biochemical and pharmaceutical research. This compound has emerged as an effective donor of the cholesterol moiety in the synthesis of these important compounds.
Electrochemical Methods for Preparing Sterol Glycoconjugates
A modern and efficient method for creating sterol glycoconjugates utilizes electrochemical oxidation. In this process, i-cholesteryl ethers, including this compound, serve as excellent donors of the cholesteryl group. The electrochemical oxidation of an i-cholesteryl ether in the presence of a sugar alcohol generates a highly reactive intermediate that facilitates the transfer of the cholesteryl group to a hydroxyl group on the sugar.
Research has demonstrated that various 3α,5α-cyclocholestan-6β-yl ethers are efficient cholesteryl donors in these electrochemical syntheses. The process is effective, though often accompanied by a side reaction where the i-cholesteryl ether isomerizes to the much less reactive cholesteryl ether. The choice of the ether substituent can influence the yield of the desired glycoconjugate. For example, studies have compared the efficacy of different i-cholesteryl ethers in reacting with 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.
Below is a table summarizing the results from such an electrochemical study, highlighting the yields of the desired glycoconjugate product and the main isomerization byproduct.
| i-Cholesteryl Ether Donor (Starting Material) | Substituent (at 6β-position) | Glycoconjugate Yield (%) | Isomerized Cholesteryl Ether Yield (%) |
|---|---|---|---|
| i-Cholesterol (B1253834) | -OH | 35 | 8 (Cholesterol) |
| This compound | -OCH₃ | 51 | 45 |
| i-Cholesteryl ethyl ether | -OCH₂CH₃ | 68 | 29 |
| i-Cholesteryl benzyl ether | -OCH₂Ph | 67 | 28 |
| i-Cholesteryl phenyl ether | -OPh | 58 | 22 |
Data sourced from studies on electrochemical synthesis of cholesterol glycoconjugates.
Probing Membrane-Associated Phenomena in Model Systems
Cholesterol is a fundamental component of animal cell membranes, where it modulates fluidity, permeability, and organization. Consequently, cholesterol derivatives are often used as probes to study the biophysical properties of lipid bilayers in model systems. However, the specific use of this compound for probing membrane-associated phenomena is not well-documented. Its unique, bent i-steroid structure is significantly different from the planar structure of cholesterol, which would presumably lead to very different interactions within a lipid bilayer. While the behavior of cholesterol and various cholesteryl ethers and esters in membranes is a subject of intense study, specific research detailing the effects or probing capabilities of this compound itself in model membrane systems is limited in the available scientific literature.
Studies in Sterol Auxotrophic Yeast Mutants (e.g., Saccharomyces cerevisiae GL-7)
The sterol auxotrophic yeast mutant Saccharomyces cerevisiae GL-7 has been instrumental in elucidating the metabolic pathways of sterols. This strain possesses defects in the sterol biosynthesis pathway, specifically in the enzymes responsible for squalene epoxidation and lanosterol cyclization, rendering it incapable of producing its own essential sterols. Consequently, its growth is dependent on the uptake of exogenous sterols from the growth medium. This characteristic allows researchers to supply various sterol analogs, including this compound, and observe their effects on yeast growth and their subsequent metabolic fate.
Research utilizing the GL-7 strain has demonstrated a high degree of specificity in the yeast's ability to incorporate and metabolize different sterols. Studies on various methyl-sterol derivatives have revealed that modifications at different positions of the sterol nucleus can significantly impact their nutritional effectiveness. For instance, the presence and orientation of methyl groups on the A-ring of the steroid nucleus are critical for recognition by the yeast's metabolic machinery nih.gov. While direct studies on the metabolism of this compound by S. cerevisiae GL-7 are not extensively documented, the known metabolic pathways for other sterol ethers and methylated sterols in this mutant allow for informed postulations.
The 6β-methoxy group of this compound presents a key modification. The metabolic fate of this ether linkage would be of primary interest. Yeast enzymes could potentially cleave this ether to yield i-cholesterol. However, the unique cyclopropane ring structure of the i-sterol itself imposes significant steric hindrance and conformational rigidity, which could influence its recognition and processing by the yeast's enzymatic machinery. It is plausible that the bulky and conformationally constrained nature of the i-sterol core might render it a poor substrate for the enzymes responsible for sterol modifications within the yeast cell.
Furthermore, studies with GL-7 have shown that even subtle changes to the sterol structure can render it unable to support growth nih.gov. Therefore, the ability of this compound to sustain the growth of this mutant would be a direct indicator of its ability to be either utilized directly or metabolized to a functional sterol. The table below summarizes the observed effects of various sterol modifications on the growth of S. cerevisiae GL-7, providing a framework for predicting the potential utility of this compound in such studies.
| Sterol Modification | Effect on S. cerevisiae GL-7 Growth | Reference |
| 4α-Methyl group | Supports growth (metabolized) | nih.gov |
| 4β-Methyl group | Does not support growth | nih.gov |
| 3α-Methyl group | Inactive | nih.gov |
| C-4 Demethylation | Obligatory for growth | nih.gov |
Interactive Data Table: Sterol Modification Effects on Yeast Growth (This is a simplified representation. For detailed data, please refer to the cited literature.)
Based on the stringent structural requirements of S. cerevisiae GL-7, it is likely that this compound would be a subject of interest for probing the limits of sterol uptake and metabolism in this yeast mutant.
Investigation of Sterol-Membrane Interactions and Membrane Properties in Research Models
The structure of a sterol profoundly influences its interactions with lipid bilayers and, consequently, the physical properties of the membrane, such as fluidity, permeability, and the formation of lipid domains nih.gov. This compound, as a derivative of cholesterol, is a useful probe for dissecting the specific contributions of different structural features of the cholesterol molecule to its function in membranes.
The key structural differences between cholesterol and this compound are the absence of the 3β-hydroxyl group, the presence of the 3α,5-cyclopropane ring, and the introduction of a 6β-methoxy group. The 3β-hydroxyl group of cholesterol is crucial for its proper orientation in the membrane, engaging in hydrogen bonding with the polar headgroups of phospholipids and sphingolipids. The absence of this group in this compound, and its replacement with a methoxy (B1213986) group at a different position, would significantly alter its interaction with the membrane interface.
The rigid and planar tetracyclic ring system of cholesterol is known to order the acyl chains of phospholipids in the liquid-disordered phase, leading to the formation of a liquid-ordered phase with intermediate fluidity nih.gov. The 3α,5-cyclo modification in this compound introduces a bent, non-planar A-ring structure, which would disrupt the close packing with phospholipids that is characteristic of cholesterol. This altered geometry would likely reduce its ability to induce the same degree of order in the lipid acyl chains.
The table below outlines the expected impact of this compound's structural features on membrane properties, based on established principles of sterol-lipid interactions.
| Structural Feature of this compound | Predicted Effect on Membrane Properties | Rationale |
| Absence of 3β-hydroxyl group | Altered orientation and reduced interaction with polar headgroups | The key hydrogen-bonding group is absent. |
| 3α,5-Cyclopropane ring | Disruption of phospholipid packing, potential increase in membrane fluidity | The non-planar A-ring structure hinders close association with acyl chains. |
| 6β-Methoxy group | Potential for weak polar interactions at a different depth in the bilayer | The ether oxygen may interact with water or lipid headgroups, but the location is different from cholesterol's hydroxyl group. |
Interactive Data Table: Predicted Effects of this compound on Membranes
While direct experimental data on the biophysical effects of this compound on model membranes is limited, studies on other cholesterol ethers and sterols with modified A-rings provide a basis for these predictions. For instance, the substitution of an ether linkage for an ester linkage in phospholipids has been shown to alter their interaction with cholesterol, affecting membrane permeability nih.gov. By analogy, the ether linkage in this compound would be expected to contribute to its unique membrane-modifying properties. The use of such analogs allows researchers to systematically deconstruct the molecular determinants of sterol function in biological membranes.
Future Research Directions and Emerging Paradigms
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic methodologies for producing cholesteryl ethers, including the i-form, often rely on traditional chemical transformations that may not align with modern principles of green chemistry. Future research will likely focus on developing more efficient and environmentally benign synthetic pathways.
One promising avenue is the exploration of catalytic systems that can achieve high yields and selectivity under mild reaction conditions. This includes the investigation of novel organocatalysts and transition-metal catalysts for the etherification of cholesterol. For instance, the development of solvent-free reaction conditions, such as using methyl iodide with a solid base like potassium hydroxide (B78521), has shown promise for the synthesis of methyl ethers from alcohols and could be adapted for i-cholesteryl methyl ether production. Microwave-assisted organic synthesis is another area with significant potential to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods.
Furthermore, the principles of sustainable chemistry will drive the exploration of bio-based starting materials and reagents. Enzymatic synthesis, utilizing lipases or other biocatalysts, could offer a highly selective and environmentally friendly alternative to traditional chemical methods for producing sterol ethers. While enzymatic esterification of sterols has been explored, future work could focus on developing or engineering enzymes for the specific and efficient synthesis of this compound.
A comparative overview of potential synthetic strategies is presented in the table below:
| Synthetic Approach | Potential Advantages | Research Focus |
| Advanced Catalysis | High efficiency, selectivity, milder reaction conditions. | Development of novel organocatalysts and transition-metal complexes. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. | Optimization of reaction parameters for the synthesis of this compound. |
| Solvent-Free Reactions | Reduced waste, simplified purification, lower environmental impact. | Adaptation of existing solvent-free etherification methods. |
| Biocatalysis | High selectivity, mild conditions, use of renewable resources. | Discovery or engineering of enzymes for stereoselective etherification. |
Integration of Advanced Spectroscopic and Computational Methods for Deeper Insights
A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its properties and designing new applications. The integration of advanced spectroscopic techniques with computational modeling offers a powerful approach to gain deeper insights into its molecular characteristics.
Advanced Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: While basic 1D NMR (¹H and ¹³C) is routinely used for structural confirmation, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide detailed information about the connectivity and spatial proximity of atoms within the this compound molecule. Future studies could employ these techniques to precisely map its conformation in different solvent environments or within supramolecular assemblies.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used for its identification and quantification in complex mixtures. Future research could explore advanced MS techniques, such as tandem mass spectrometry (MS/MS), to study its fragmentation patterns and gain further structural information.
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are valuable for identifying functional groups and probing the vibrational modes of the molecule. These techniques could be employed to study intermolecular interactions, such as hydrogen bonding, when this compound is incorporated into larger systems.
Computational Modeling:
Density Functional Theory (DFT): DFT calculations can be used to predict the optimized geometry, electronic structure, and spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of this compound. This can aid in the interpretation of experimental spectra and provide insights into its reactivity.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound over time, both as an isolated molecule and in complex environments like lipid bilayers or in solution. These simulations can reveal conformational changes, interactions with neighboring molecules, and its influence on the properties of the surrounding medium.
The combination of these experimental and computational approaches will provide a comprehensive understanding of the structure-property relationships of this compound, which is essential for its rational design in various applications.
Exploration of this compound in Supramolecular Chemistry and Materials Science Research
The rigid, chiral structure of the cholesterol backbone makes its derivatives, including this compound, attractive building blocks for the construction of novel supramolecular assemblies and advanced materials.
Liquid Crystals: Cholesterol and its esters are well-known for their ability to form liquid crystalline phases. While there is some indication that cholesteryl methyl ether can exhibit liquid crystalline behavior, a systematic investigation into its mesomorphic properties is a promising area for future research. By studying how the modification of the hydroxyl group to a methyl ether influences the self-assembly and phase behavior, new liquid crystalline materials with unique optical and electronic properties could be developed for applications in displays, sensors, and smart materials.
Self-Assembled Monolayers and Bilayers: The amphiphilic nature of cholesterol derivatives allows them to form organized structures at interfaces and in bulk. Future studies could explore the self-assembly of this compound into monolayers on solid substrates or its incorporation into lipid bilayers. Understanding how the methyl ether group affects the packing, stability, and permeability of these structures is crucial for its potential use in drug delivery systems, biomimetic membranes, and surface modification. Research has shown that even small modifications to the 3-position of cholesterol can significantly impact its interaction with phospholipids, suggesting that this compound could have unique effects on membrane properties. nih.gov
Gels and Soft Materials: The ability of some cholesterol derivatives to act as organogelators, forming fibrous networks that can immobilize solvents, opens up possibilities for the use of this compound in the development of new soft materials. Future research could investigate the gelation properties of this compound in various organic solvents and explore the potential applications of the resulting gels in areas such as controlled release and tissue engineering.
Interdisciplinary Studies Leveraging this compound as a Chemical Probe for Biological Processes
The structural similarity of this compound to cholesterol, combined with its modified headgroup, makes it a potentially valuable tool for studying biological processes involving cholesterol. By acting as a molecular probe, it can provide insights into the complex roles of cholesterol in cellular function and disease.
Membrane Biophysics: Cholesterol plays a critical role in modulating the fluidity, permeability, and organization of cell membranes, including the formation of lipid rafts. nih.govnih.gov The replacement of the hydroxyl group with a methyl ether in this compound eliminates the hydrogen-bonding capability of the headgroup. This modification can be exploited to study the specific role of the 3-OH group of cholesterol in its interactions with other membrane lipids and proteins. Future studies could use this compound to investigate its influence on membrane properties such as lipid packing, domain formation, and the function of membrane-bound proteins.
Cholesterol Trafficking and Metabolism: The transport and metabolism of cholesterol are tightly regulated processes within the body. Radioiodinated cholesteryl ethers have been synthesized and used as probes to trace the uptake and distribution of cholesteryl esters in lipoproteins. nih.gov Similarly, fluorescently labeled cholesterol analogs are employed to visualize cholesterol transport within cells. researchgate.netnih.gov Future research could focus on the synthesis of labeled versions of this compound (e.g., with fluorescent tags or radioisotopes) to serve as probes for studying cholesterol trafficking pathways. Its resistance to esterification could make it a useful tool to specifically track the movement of the cholesterol backbone without the complication of metabolic conversion.
Drug Delivery Systems: The unique physicochemical properties of this compound could be harnessed in the design of novel drug delivery vehicles. Its incorporation into liposomes or other nanoparticle formulations could influence their stability, drug-loading capacity, and interaction with biological membranes. Further research is needed to explore how the presence of this compound in such systems affects their performance as drug carriers.
By pursuing these interdisciplinary research directions, the scientific community can unlock the full potential of this compound as a versatile molecule with applications spanning from fundamental materials science to biomedical research.
Q & A
Q. What safety protocols are critical when handling this compound in electrochemical studies?
- Methodological Answer :
- Ventilation : Use fume hoods during solvent evaporation (methanol, dioxane).
- Waste disposal : Neutralize acidic byproducts (e.g., p-toluenesulfonic acid) with sodium bicarbonate before disposal.
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles; avoid latex due to solvent incompatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
